(Z)-十六碳-11-烯酸

描述

Synthesis Analysis

The biosynthesis of (Z)-hexadec-11-enoic acid in myxobacteria has been explored through feeding experiments using isotopically labeled precursors. Research indicates that the biosynthesis pathway involves the incorporation of leucine and valine, leading to the production of iso-fatty acids. Specifically, feeding isovaleric acid (IVA) to a mutant of M. xanthus impaired in the degradation of leucine to isovaleryl-CoA resulted in an increase in iso-odd fatty acids, while isobutyric acid (IBA) feeding increased the amount of iso-even fatty acids. The role of α-oxidation in the biosynthesis of iso-fatty acids was highlighted, with evidence suggesting that shorter homologues are formed mainly through α-oxidation and β-oxidation processes. Additionally, the involvement of desaturases in the biosynthesis of unsaturated fatty acids, including (Z)-hexadec-11-enoic acid, has been observed (Dickschat et al., 2005).

Molecular Structure Analysis

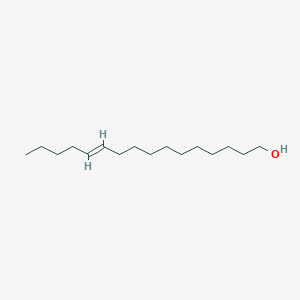

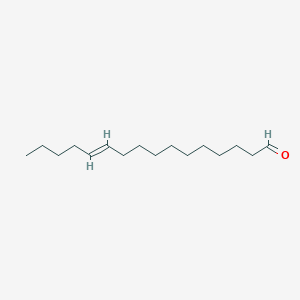

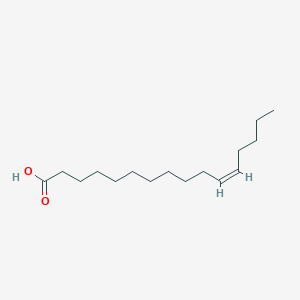

The molecular structure of (Z)-hexadec-11-enoic acid is characterized by a double bond in the Z (cis) configuration at the 11th carbon of a hexadecane backbone. This structural feature imparts specific chemical and physical properties to the molecule, influencing its behavior and interaction with other molecules. The presence of the double bond affects the molecule's flexibility, packing, and interactions within biological membranes, impacting its role in cellular processes.

Chemical Reactions and Properties

(Z)-Hexadec-11-enoic acid participates in various chemical reactions typical of unsaturated fatty acids. These include oxidation reactions, where the double bond can undergo addition reactions with oxygen or other oxidizing agents, leading to the formation of hydroperoxides or other oxidized derivatives. The molecule's reactivity towards agents such as hydrogen (hydrogenation) or halogens (halogenation) is also noteworthy, as these reactions can alter the double bond, affecting the molecule's properties and biological activities.

Physical Properties Analysis

The physical properties of (Z)-hexadec-11-enoic acid, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the cis double bond typically lowers the melting point compared to its saturated counterparts, due to the kink it introduces in the molecule, decreasing the efficiency of packing in the solid state. These properties are critical for understanding the behavior of (Z)-hexadec-11-enoic acid in natural and industrial settings, affecting its extraction, purification, and application in various domains.

Chemical Properties Analysis

The chemical properties of (Z)-hexadec-11-enoic acid are defined by its functional groups and molecular structure. The carboxylic acid group confers acidity, allowing it to participate in deprotonation reactions and form salts and esters. The unsaturated nature of the molecule, due to the cis double bond, contributes to its reactivity, participating in addition reactions, and affecting its stability under oxidative conditions. Understanding these properties is essential for exploring the reactivity, stability, and potential applications of (Z)-hexadec-11-enoic acid in various fields.

科学研究应用

甘氨酸-甘氨酸顺式烯烃异构体的合成:Perlman 和 Albeck (2000 年) 证明了 (z)-己-3-二烯二酸的有效且立体定向的合成,这使得能够合成 (z)-5-氨基-3-戊烯酸,甘氨酸-甘氨酸顺式烯烃异构体,可能对药物应用有用 (Perlman 和 Albeck,2000 年)。

相关酸的经济生产:Sudheer 等人 (2018 年) 使用蓖麻油酸作为大肠杆菌中唯一的碳源,从蓖麻油酸中实现了 (Z)-11-(庚酰氧基)十一碳-9-烯酸的经济生产。该工艺对工业相关化合物的经济合成具有影响 (Sudheer 等人,2018 年)。

医药和化妆品应用:Ahmad 等人 (1993 年) 在花椒种子中发现了羟基烷基-(4Z)-烯酸,表明在医药和化妆品中具有潜在应用 (Ahmad、Misra 和 Gupta,1993 年)。

昆虫信息素生物合成:Wang、Zhao 和 Wang (2005 年) 研究了杂交棉铃虫/H. assulta,注意到 delta9 去饱和酶在信息素生物合成中起作用,涉及 (Z)-9-十六醛和 (Z)-11-十六醛 (Wang、Zhao 和 Wang,2005 年)。

高度氟化脂肪酸类似物的合成:Buchanan、Smits 和 Munteanu (2003 年) 提出了一种 Z-11,11,12,13,13,14,15,15,16,16,17,17,18,18,18-十七氟-十八碳-8-烯酸的合成方法,这是一种具有潜在应用的高度氟化脂肪酸类似物 (Buchanan、Smits 和 Munteanu,2003 年)。

家蚕中的蚕丝素生物合成:Yamaoka、Taniguchi 和 Hayashiya (2005 年) 研究了家蚕蛹信息素腺中的蚕丝素生物合成,该合成由 (Z)-11-十六碳烯酸介导,它是关键信息素成分的前体 (Yamaoka、Taniguchi 和 Hayashiya,2005 年)。

属性

IUPAC Name |

(Z)-hexadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYDQCXGIMHLL-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880900 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Hexadecenoic acid | |

CAS RN |

2416-20-8 | |

| Record name | hexadecenoic acid, z-11- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。